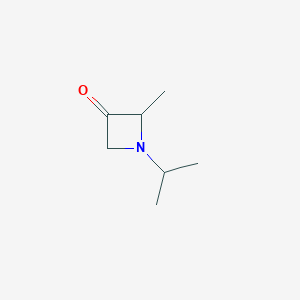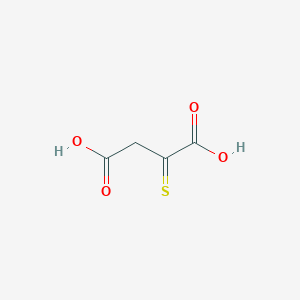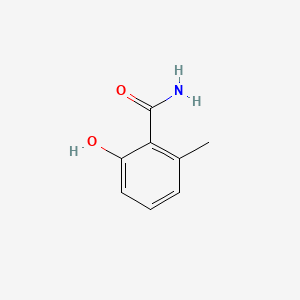
1-Isopropyl-2-methylazetidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-2-methylazetidin-3-one is a heterocyclic organic compound that belongs to the azetidinone family. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to the azetidinone ring. The presence of these substituents imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-methylazetidin-3-one can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of dehydroacetic acid with primary aromatic amines can yield Schiff bases, which, upon cyclization with chloroacetyl chloride in the presence of triethylamine, produce azetidinones . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-methylazetidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidinone ring can undergo substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Isopropyl-2-methylazetidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-methylazetidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
1-Isopropyl-2-methylazetidine: A structurally similar compound with slight variations in reactivity and properties.
3- (Prop-1-en-2-yl)azetidin-2-one: Another azetidinone derivative with distinct biological activities.
Uniqueness: 1-Isopropyl-2-methylazetidin-3-one stands out due to its specific substituents, which confer unique chemical properties and reactivity
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-methyl-1-propan-2-ylazetidin-3-one |
InChI |
InChI=1S/C7H13NO/c1-5(2)8-4-7(9)6(8)3/h5-6H,4H2,1-3H3 |
InChI Key |
TWOIGRHUQJKQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CN1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3,6,7,7a-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B15072657.png)






![[4-(Aziridin-1-yl)phenyl]methanol](/img/structure/B15072699.png)



![3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B15072731.png)

![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)
